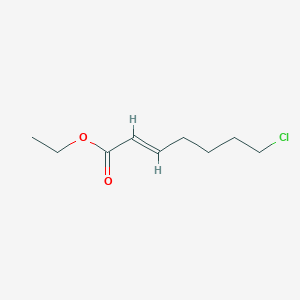

1-Iodo-4-vinyloxy-benzene

Übersicht

Beschreibung

Synthesis Analysis

1-Iodo-4-vinyloxy-benzene and its derivatives are used in iodocyclization processes, contributing to the synthesis of various organic compounds. In a study, Ru-based nanoparticles catalysts promoted with different transition metals were supported on alumina spheres using a spray wet impregnation method . The hydrogenation of 1-iodo-4-nitrobenzene served as a model reaction to assess the catalytic performance of the prepared catalysts .

Molecular Structure Analysis

The molecular formula of this compound is C8H7IO . Its average mass is 246.045 Da and its monoisotopic mass is 245.954147 Da .

Chemical Reactions Analysis

In the field of photopolymers, this compound-related compounds are utilized in radical and cationic polymerizations. These reactions are important for creating polymers with specific structural units, useful in various applications like coatings and adhesives.

Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3 . Its boiling point is 238.4±23.0 °C at 760 mmHg . The vapour pressure is 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 45.6±3.0 kJ/mol . The flash point is 98.0±22.6 °C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymerization

Iodocyclization in Organic Synthesis : 1-Iodo-4-vinyloxy-benzene and its derivatives are used in iodocyclization processes, contributing to the synthesis of various organic compounds. For example, 3-iodobenzo[b]furans are prepared by iodocyclization of 2-alkynyl-1-(1-ethoxyethoxy)benzenes, including aryl-, vinylic-, and alkyl-substituted alkynes, demonstrating the versatility of these compounds in organic synthesis (Okitsu et al., 2008).

Polymerization Tendencies of Divinyl Ethers : The structure of divinyl ethers, including compounds similar to this compound, influences their cationic cyclopolymerization tendencies. This is evident in the study of various divinyl ethers, where the presence of a benzene ring and the length of spacer chains impact the polymerization behavior (Hashimoto et al., 2002).

Chemical Synthesis and Modification

Sequential Isomerization and Ring-Closing Metathesis : A method involving initial isomerization to bis-vinyloxy compounds followed by ring-closing metathesis has been developed. This strategy is applied to synthesize 1,4-benzodioxins and 4H-1,4-benzoxazines from bis-allyloxy precursors, showcasing the utility of vinyloxy-benzene derivatives in heterocyclic chemistry (Morgans et al., 2009).

Photopolymerization and Crosslinking Reactions : In the field of photopolymers, this compound-related compounds are utilized in radical and cationic polymerizations. These reactions are important for creating polymers with specific structural units, useful in various applications like coatings and adhesives (Nishikubo et al., 1982).

Materials Science and Photolithography

- Photoresist Materials : Compounds similar to this compound are employed in the development of novel photoresist materials. These materials undergo acidolytic cleavage, making them valuable in photolithographic processes for microfabrication and electronics (Wang et al., 2007).

Wirkmechanismus

Target of Action

It is known that the compound is used in various chemical reactions, suggesting that its targets could be a range of chemical entities depending on the specific reaction context .

Mode of Action

1-Iodo-4-vinyloxy-benzene is utilized in radical and cationic polymerizations. It is also used in iodocyclization processes, contributing to the synthesis of various organic compounds. The compound’s interaction with its targets likely involves the formation of covalent bonds during these reactions .

Biochemical Pathways

Given its use in chemical synthesis, it can be inferred that the compound plays a role in the formation and modification of molecular structures .

Pharmacokinetics

As a synthetic compound used in chemical reactions, its bioavailability would depend on the specific context of its use .

Result of Action

The molecular and cellular effects of this compound’s action would be the formation of new chemical structures through reactions such as polymerization and iodocyclization . These reactions result in the synthesis of various organic compounds .

Eigenschaften

IUPAC Name |

1-ethenoxy-4-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGIBTGQKKDQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

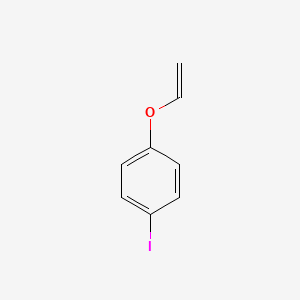

![6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid](/img/structure/B3079695.png)

![Imidazo[1,2-a]pyridin-7-ylmethanamine](/img/structure/B3079722.png)

![4-(5H-pyrimido[5,4-b]indol-4-yl)morpholine](/img/structure/B3079765.png)